molecular formula C12H8I2O2 B8327296 5,5'-Dihydroxy-2,2'-diiodobiphenyl CAS No. 19179-37-4

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Cat. No. B8327296
CAS RN: 19179-37-4
M. Wt: 438.00 g/mol
InChI Key: ABJVBXBSOHZXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Dihydroxy-2,2'-diiodobiphenyl is a useful research compound. Its molecular formula is C12H8I2O2 and its molecular weight is 438.00 g/mol. The purity is usually 95%.
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properties

CAS RN

19179-37-4

Product Name

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Molecular Formula

C12H8I2O2

Molecular Weight

438.00 g/mol

IUPAC Name

3-(5-hydroxy-2-iodophenyl)-4-iodophenol

InChI

InChI=1S/C12H8I2O2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6,15-16H

InChI Key

ABJVBXBSOHZXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)I)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The second 2,2′-dihalo-5,5′-dimethoxybiphenyl , and preferably 2,2′-diiodo-5,5′-dimethoxybiphenyl, is then demethylated under temperatures of about −78° C. to about −20° C., and preferably from about −78° C. to about −50° C., and ambient pressure, with a bromide-containing compound such as hydrogen bromide, boron tribromide, or mixtures thereof in a chlorinated solvent such as a chlorohydrocarbon including but not limited to dichloromethane to yield 2,2′-dihalo-5,5′-dihydroxybiphenyl, and preferably 2,2′-diiodo-5,5′-dihydroxybiphenyl. Boron tribromide is the preferred reactant. The concentration of the bromide-containing compound in the chlorinated solvent may range from 0.05M to about 1M, and preferably from about 0.1M to about 0.5M. The period of the demethylation reaction may depend upon the chemical structure, but will generally be from about 5 minutes to about 2 hours, and preferably from about 15 minutes to about 1 hour. The molar ratio of 2,2′-diiodo-5,5′dimethoxybiphenyl to the bromide-containing compound is about 1:3 to 1:10, and preferably about 1:2.5 to 1:5.
[Compound]
Name
2,2′-dihalo-5,5′-dimethoxybiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2′-diiodo-5,5′-dimethoxybiphenyl
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0 (± 1) mol
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reactant
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reactant
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
chlorohydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A flask containing 5,5'-dimethoxy-2,2'-diiodobiphenyl (10.0 g, 21 mmol) was cooled to -76° C. in dry ice/acetone. A 1.0 M solution of boron tribromide in methylene chloride (64 ml, 64 mmol) was added via syringe to the cold substrate. The ice bath was removed and the reaction allowed to reach room temperature. After 18 hours, the solution was added slowly to 1 L of water. The aqueous mixture was stirred for 2 hours, and the white solid which formed was filtered, washed with water, and dried to give I, which melted at 181°-182° C., in 85% yield.
Name
5,5'-dimethoxy-2,2'-diiodobiphenyl
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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